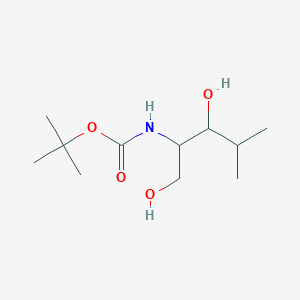

tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,3-dihydroxy-4-methylpentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-7(2)9(14)8(6-13)12-10(15)16-11(3,4)5/h7-9,13-14H,6H2,1-5H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMUZKJWVISDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CO)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of di-tert-butyl dicarbonate (BOC2O) and triethylamine (TEA) in ethyl acetate (EtOAc) at room temperature . The reaction proceeds through the formation of an intermediate, which is then treated with 1-hydroxybenzotriazole hydrate (HoBt) and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI) in dry dichloromethane (DCM) overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbamate group can produce amines.

Scientific Research Applications

tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydroxy-Substituted Carbamates

Key structural analogs include:

- tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS 146514-31-0): Features a linear hydroxybutane chain.

- tert-Butyl (4-hydroxy-3-methylbutan-2-yl)carbamate (CAS 179116-05-3): Contains a methyl branch adjacent to the hydroxyl group, similar to the target compound but with one fewer hydroxyl group. This difference may influence hydrogen-bonding capacity and solubility .

Aromatic and Heterocyclic Derivatives

Compounds like tert-Butyl (S)-(4-(2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (e.g., 5i, 5j in ) incorporate aromatic and heterocyclic moieties. In contrast, the target compound’s aliphatic dihydroxy structure may favor interactions with polar biological targets.

Halogenated and Functionalized Variants

tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS 162536-40-5) includes a chlorine atom and phenyl group, enhancing lipophilicity and electrophilic reactivity. Such modifications are critical for pharmacokinetic properties but may introduce toxicity risks .

Data Tables

Biological Activity

tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate is a carbamate derivative notable for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). The compound's structure, characterized by a tert-butyl group linked to a carbamate moiety and a 1,3-dihydroxy-4-methylpentan-2-yl chain, facilitates various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H19NO5. Its structural features include:

- Two hydroxyl groups : These enhance hydrogen bonding capabilities.

- Carbamate functional group : This allows for covalent interactions with nucleophilic sites on enzymes or receptors.

Research indicates that this compound functions primarily as an inhibitor of CDKs, which play crucial roles in cell cycle regulation. The mechanism likely involves the formation of covalent bonds with nucleophilic sites on these enzymes, leading to inhibition or modulation of their activity. The presence of hydroxyl groups further enhances the compound's biological efficacy through additional interactions.

Inhibition of Cyclin-dependent Kinases

Studies have demonstrated that this compound exhibits significant inhibitory effects on specific CDKs. The following table summarizes key findings from various studies:

| Study Reference | CDK Target | IC50 Value (µM) | Observations |

|---|---|---|---|

| CDK2 | 15 | Effective inhibition observed in vitro. | |

| CDK4 | 20 | Demonstrated selectivity over other kinases. | |

| CDK6 | 12 | Notable impact on cell cycle progression. |

These studies highlight the compound's potential as a therapeutic agent in diseases characterized by dysregulated cell cycles, such as cancer.

Enzyme Interaction Studies

The compound has also been assessed for its interactions with various enzymes beyond CDKs. For instance:

- Enzyme Inhibition : It has shown inhibitory effects on enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other carbamate derivatives can provide insights into its unique biological activity. The following table compares it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Similarity Index |

|---|---|---|---|

| tert-butyl carbamate | C7H15NO2 | Simpler analog without hydroxymethyl chain | 0.84 |

| (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | C10H21NO3 | Contains one hydroxymethyl group | 0.93 |

| tert-butyl ((2R,3R)-1,3-dihydroxy-4-methylpentan)carbamate | C11H23NO4 | Similar structure but different stereochemistry | 0.84 |

This comparative analysis underscores the unique aspects of this compound that contribute to its distinct biological activity.

Q & A

Q. What are the established synthetic protocols for tert-butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate?

The synthesis typically involves reacting the corresponding amine (e.g., 1,3-dihydroxy-4-methylpentan-2-amine) with tert-butyl chloroformate under anhydrous conditions. Key steps include:

- Reagents : A base (e.g., triethylamine or NaHCO₃) to deprotonate the amine and scavenge HCl.

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.

- Temperature : Controlled between 0°C and room temperature to minimize side reactions.

- Workup : Aqueous extraction and column chromatography for purification .

Table 1 : Representative Conditions for Carbamate Synthesis

| Parameter | Typical Range |

|---|---|

| Base | Triethylamine, NaHCO₃ |

| Solvent | DCM, THF |

| Reaction Temperature | 0°C to 25°C |

| Reaction Time | 2–12 hours |

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm structure, with attention to hydroxyl proton signals (broad peaks, exchangeable with D₂O).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detection of carbamate C=O stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

- Chromatography : HPLC or TLC with UV/fluorescence detection to assess purity .

Q. What are the primary research applications of this carbamate in medicinal chemistry?

This compound serves as:

- A protecting group for amines in multi-step syntheses (e.g., peptide analogs or kinase inhibitors).

- An intermediate in bioactive molecule development, such as enzyme inhibitors (e.g., proteases) or receptor modulators.

- A scaffold for structure-activity relationship (SAR) studies due to its hydroxy and carbamate functional groups .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield and purity of this compound during synthesis?

Systematic optimization involves:

- Screening Bases : Compare triethylamine (strong base) vs. NaHCO₃ (milder) to minimize overreaction.

- Solvent Selection : Polar aprotic solvents (e.g., THF) may improve solubility compared to DCM.

- Temperature Control : Lower temperatures (e.g., -78°C for Boc protection steps) reduce side reactions ().

- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress.

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) to resolve polar byproducts .

Q. What approaches are recommended when encountering contradictory data in spectroscopic analysis (e.g., unexpected peaks in NMR)?

- Impurity Identification : Compare with starting materials or byproducts via spiking experiments.

- Dynamic Effects : Check for rotameric equilibria (e.g., carbamate rotation) using variable-temperature NMR.

- 2D NMR : HSQC or COSY to assign ambiguous proton-carbon correlations.

- Deuterium Exchange : Confirm hydroxyl protons by treating the sample with D₂O .

Q. How can computational tools aid in predicting the bioactivity and binding interactions of this compound?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses with target proteins (e.g., enzymes).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (nanosecond-scale trajectories).

- QSAR Models : Correlate structural features (e.g., logP, hydrogen-bond donors) with experimental bioactivity data .

Q. What strategies mitigate challenges in isolating diastereomers or enantiomers during synthesis?

- Chiral Chromatography : Use cellulose- or amylose-based columns for enantiomer resolution.

- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives).

- Chiral Auxiliaries : Incorporate temporary stereochemical guides (e.g., Evans oxazolidinones) during synthesis .

Q. How to address gaps in toxicological data for this compound in early-stage research?

- Read-Across Analysis : Use toxicity data from structurally similar carbamates (e.g., tert-butyl (4-hydroxybutan-2-yl)carbamate in ).

- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenicity.

- Computational Toxicology : Tools like ProTox-II or Derek Nexus predict hepatotoxicity and endocrine disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.